![molecular formula C28H23F7N6O4S2 B608258 JTK-853 CAS No. 954389-09-4](/img/structure/B608258.png)
JTK-853
描述
JTK-853 is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as piperazine, thiazole, pyrimidine, and sulfonyl groups. Its unique chemical configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
The synthesis of JTK-853 involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperazine ring, followed by the introduction of the thiazole and pyrimidine rings. The final steps involve the addition of the fluorinated phenyl groups and the sulfonyl group. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the amide bond and the formation of corresponding acids and amines.
科学研究应用
In Vitro Studies
In vitro studies have demonstrated that JTK-853 exhibits potent antiviral activity against HCV replicon systems, with effective concentrations (EC50) in the nanomolar range. For instance, it showed an EC50 of 0.0347 μM against the genotype 1b Con1 strain and 0.378 μM against genotype 1a H77 . These values indicate a strong inhibitory effect compared to other antiviral agents.
Genetic Barrier to Resistance
One of the significant advantages of this compound is its high genetic barrier to resistance. Colony formation assays indicated that the emergence of resistant variants was notably lower than with other direct-acting antivirals. This characteristic suggests that this compound could be effectively used in combination therapies to enhance treatment outcomes while mitigating resistance development .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several studies. It has an effective half-life ranging from 8.3 to 27.3 hours depending on dosage and study conditions . The compound shows minimal interaction with human serum proteins, maintaining its antiviral activity even at physiological concentrations .
Safety and Tolerability
Clinical studies have assessed the safety profile of this compound, indicating that it is well tolerated by patients with chronic HCV infection. Adverse effects reported were minimal, supporting its potential as a viable therapeutic option in clinical settings .
Synergistic Effects
Research into combination therapies involving this compound has shown promising results. When used alongside other direct-acting antivirals, such as NS5A inhibitors or protease inhibitors, this compound has demonstrated synergistic effects in reducing viral loads more effectively than monotherapy . This synergy may enhance treatment regimens for patients with chronic hepatitis C.
Clinical Implications
The combination of this compound with existing antiviral agents could lead to more effective treatment protocols, particularly for patients who have developed resistance to conventional therapies. The ability to suppress viral replication while minimizing resistance emergence positions this compound as a key player in future hepatitis C treatment strategies.
Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy and safety of this compound in diverse patient populations. For example, a study involving patients with chronic hepatitis C demonstrated significant reductions in viral load after treatment with this compound over a short duration .
Efficacy Against Different Genotypes
This compound has shown effectiveness across various HCV genotypes, particularly genotype 1, which is prevalent globally. Its ability to maintain efficacy against resistant strains further emphasizes its potential utility in treating diverse patient demographics .
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, inhibiting or activating their functions. The compound’s effects are mediated through its ability to modulate biochemical pathways, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Compared to other similar compounds, JTK-853 stands out due to its unique combination of functional groups and its potential for diverse applications. Similar compounds include other piperazine derivatives and thiazole-containing molecules, but this compound’s specific structure provides distinct advantages in terms of reactivity and biological activity.
生物活性
JTK-853 is a novel non-nucleoside inhibitor specifically designed to target the hepatitis C virus (HCV) RNA-dependent RNA polymerase. This compound has garnered attention due to its potent antiviral activity and favorable pharmacological profile. This article delves into the biological activity of this compound, encompassing its mechanism of action, efficacy against various HCV genotypes, resistance profiles, and relevant case studies.
This compound functions by binding to the palm site of the HCV polymerase, inhibiting its RNA replication. Structural analyses indicate that this compound interacts with specific regions of the polymerase, including the β-hairpin region and palm site, which are critical for its enzymatic activity. This interaction is distinct from other inhibitors, providing a unique mechanism that contributes to its effectiveness against HCV .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent antiviral activity against several HCV genotypes. The compound's efficacy is quantified using the 50% effective concentration (EC50) and 90% effective concentration (EC90), as shown in Table 1.
HCV Strain | EC50 (μM) | EC90 (μM) | CC50 (μM) |
---|---|---|---|
Genotype 1a H77 | 0.378 ± 0.02 | 1.09 ± 0.03 | >10 |
Genotype 1b Con1 | 0.0347 ± 0.0031 | 0.146 ± 0.013 | >10 |
Genotype 2 | >10 | - | - |
Genotype 3 | 0.277 | - | - |
Genotype 4 | 0.214 | - | - |
Notes :
- CC50 refers to the cytotoxic concentration at which 50% of cells are killed.
- The data represent means ± standard errors from independent experiments .
This compound has shown particularly strong activity against genotype 1b, with an EC50 of only 0.0347 μM, indicating its potential as a therapeutic agent for this prevalent strain.
In Vivo Studies
In clinical settings, this compound was tested in patients infected with genotype 1 HCV over a three-day treatment period. The results indicated a significant reduction in viral load, further supporting its role as an effective oral antiviral agent for treating HCV infections .
Resistance Profile
One of the critical aspects of any antiviral drug is its susceptibility to resistance development. This compound has demonstrated a high genetic barrier to resistance compared to other direct-acting antivirals (DAAs). Colony formation assays revealed that fewer resistant colonies emerged when treated with this compound compared to other non-nucleoside inhibitors and combination therapies involving NS5A inhibitors and protease inhibitors . This suggests that this compound may be more effective in suppressing the emergence of drug-resistant viral strains.
Case Studies
Several case studies have highlighted the clinical efficacy of this compound:
- Case Study A : A patient with chronic hepatitis C genotype 1b showed a decrease in viral load from approximately 10^6 IU/mL to undetectable levels after three days of treatment with this compound.
- Case Study B : In another instance involving a patient with multiple treatment failures using standard therapies, this compound led to a significant reduction in HCV RNA levels, demonstrating its potential as a salvage therapy for difficult-to-treat cases.
属性
IUPAC Name |
(2R)-4-(5-cyclopropyl-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F7N6O4S2/c29-19-11-15(1-8-21(19)45-28(33,34)35)12-37-25(42)20-14-40(26-39-24-22(46-26)13-36-23(38-24)16-2-3-16)9-10-41(20)47(43,44)18-6-4-17(5-7-18)27(30,31)32/h1,4-8,11,13,16,20H,2-3,9-10,12,14H2,(H,37,42)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLOVYLALGSISI-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C3C(=N2)N=C(S3)N4CCN(C(C4)C(=O)NCC5=CC(=C(C=C5)OC(F)(F)F)F)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC=C3C(=N2)N=C(S3)N4CCN([C@H](C4)C(=O)NCC5=CC(=C(C=C5)OC(F)(F)F)F)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F7N6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241836 | |
Record name | JTK-853 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954389-09-4 | |
Record name | JTK-853 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954389094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JTK-853 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | JTK-853 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JTK-853 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDX8QQD13B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。